Cas no 17046-22-9 (Butyl isocyanatoacetate)

Butyl isocyanatoacetate 化学的及び物理的性質
名前と識別子
-
- butyl isocyanatoacetate
- Butyl N-(oxomethylene)glycinate
- butyl 2-isocyanatoacetate
- Isocyanatoacetic Acid Butyl Ester
- Aceticacid, isocyanato-, butyl ester (7CI,8CI,9CI)
- (Butoxycarbonyl)methylisocyanate
- NSC 518681
- n-Butyl isocanatoacetate
- N-BUTYL ISOCYANATOACETATE
- isocyanato-aceticacibutylester
- Butoxycarbonylmethyl isocyanate
- 2-Isocyanatoacetic acid butyl ester
- Butyl isocyanatoacetate,98%
- n-Butyl isocyanatoacetate 98%
- Acetic acid, isocyanato-, butyl ester
- Acetic acid, 2-isocyanato-, butyl ester
- isocyanatoacetic acid n-butyl ester
- CVM3W9Q955
- Butyl=isocyanatoacetate
- Butyl isocyanatoacetate, 98%
- butyl N-(oxomethylidene)
- I0358
- EINECS 241-114-2
- UNII-CVM3W9Q955
- 17046-22-9
- SCHEMBL1493035
- NSC518681
- J-010625
- AKOS005171742
- (BUTOXYCARBONYL)METHYL ISOCYANATE
- GEO-03693
- NSC-518681
- MFCD00041743
- NS00025586
- BS-44097
- FT-0627392
- RMZSOGJUEUFCBK-UHFFFAOYSA-N
- D91130
- BB 0261796
- Acetic acid,2-isocyanato-,butyl ester
- DTXSID1066152
- STK504631
- butyl N-(oxomethylidene)glycinate
- Butyl isocyanatoacetate
-
- MDL: MFCD00041743
- インチ: 1S/C7H11NO3/c1-2-3-4-11-7(10)5-8-6-9/h2-5H2,1H3
- InChIKey: RMZSOGJUEUFCBK-UHFFFAOYSA-N
- ほほえんだ: O(C(C([H])([H])N=C=O)=O)C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 157.07400
- どういたいしつりょう: 157.073893
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 6
- 複雑さ: 161
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 2.3
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 55.7
じっけんとくせい
- 色と性状: えきたい
- 密度みつど: 1.06 g/mL at 25 °C(lit.)
- ふってん: 79°C/6mmHg(lit.)
- フラッシュポイント: 華氏温度:210.2°f
摂氏度:99°c - 屈折率: n20/D 1.43(lit.)
- PSA: 55.73000
- LogP: 0.66550
- かんど: Moisture Sensitive
- ようかいせい: 自信がない
Butyl isocyanatoacetate セキュリティ情報
-
記号:
- ヒント:あぶない
- シグナルワード:Warning
- 危害声明: H302-H312-H315-H319-H332-H335
- 警告文: P261-P280-P305 + P351 + P338
- 危険物輸送番号:UN 1693 6.1/PG 2
- WGKドイツ:3
- 危険カテゴリコード: 20/21/22-36/37/38
- セキュリティの説明: S23-S26-S36
-
危険物標識:
- ちょぞうじょうけん:2-8°C
- リスク用語:R20/21/22
- 危険レベル:IRRITANT
- 包装グループ:III
Butyl isocyanatoacetate 税関データ
- 税関コード:2929109000
- 税関データ:
中国税関コード:
2929109000概要:
2929090000.他のイソシアネート。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2929090000。他のイソシアネート。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
Butyl isocyanatoacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D755844-25g |
N-BUTYL ISOCYANATOACETATE |
17046-22-9 | 97.0% | 25g |
$495 | 2023-09-04 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 482889-5ML |
Butyl isocyanatoacetate |
17046-22-9 | 98% | 5ML |
¥1228.5 | 2022-02-24 | |
abcr | AB137374-5 g |
Isocyanatoacetic acid n-butyl ester, 95%; . |
17046-22-9 | 95% | 5 g |
€150.70 | 2023-07-20 | |
abcr | AB137374-25 g |
Isocyanatoacetic acid n-butyl ester, 95%; . |
17046-22-9 | 95% | 25 g |
€442.30 | 2023-07-20 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | RL316-1g |
Butyl isocyanatoacetate |
17046-22-9 | 97.0%(GC) | 1g |
¥234.0 | 2023-09-02 | |
Aaron | AR003TJS-5g |
N-BUTYL ISOCYANATOACETATE |
17046-22-9 | 97% | 5g |
$127.00 | 2025-01-22 | |
Aaron | AR003TJS-25g |
N-BUTYL ISOCYANATOACETATE |
17046-22-9 | 97% | 25g |
$398.00 | 2025-01-22 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | I0358-5G |
Butyl Isocyanatoacetate |
17046-22-9 | >97.0%(GC) | 5g |
¥355.00 | 2024-04-17 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B863154-1g |
Butyl Isocyanatoacetate |
17046-22-9 | ≥97%(GC) | 1g |
¥298.00 | 2022-09-02 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | I0358-25G |
Butyl Isocyanatoacetate |
17046-22-9 | >97.0%(GC) | 25g |
¥2350.00 | 2023-09-07 |
Butyl isocyanatoacetateに関する追加情報
Butyl isocyanatoacetate: A Versatile Intermediate in Modern Chemical Synthesis
Butyl isocyanatoacetate, with the chemical formula C₇H₉NO₂ and a CAS number of 17046-22-9, is a significant compound in the realm of organic synthesis and pharmaceutical development. This acyl isocyanate derivative has garnered considerable attention due to its versatile reactivity and its role as a key intermediate in the synthesis of various bioactive molecules. Its unique structural features, comprising an isocyanate functional group attached to an acetate moiety, make it a valuable tool for chemists exploring novel synthetic pathways.
The compound's molecular structure, characterized by a highly reactive isocyanate group, enables it to participate in a wide range of chemical transformations. These include nucleophilic addition reactions, cycloadditions, and condensation reactions, which are pivotal in constructing complex molecular architectures. The butyl substituent on the acetate group not only influences the compound's solubility and reactivity but also contributes to its stability under various reaction conditions.
In recent years, Butyl isocyanatoacetate has found applications in the development of novel pharmaceuticals and agrochemicals. Its ability to undergo facile reactions with amines and alcohols makes it an excellent precursor for synthesizing urea derivatives and carbamates, which are prevalent in many drug molecules. For instance, researchers have leveraged this compound to develop new antiviral agents and anti-inflammatory drugs by incorporating its structural motif into larger pharmacophores.
One of the most compelling aspects of Butyl isocyanatoacetate is its role in polymer chemistry. The isocyanate group can undergo polymerization reactions with diamines or other polyfunctional compounds to form polyurethanes. These polymers exhibit a broad spectrum of properties, including elasticity, thermal stability, and biodegradability, making them suitable for applications in coatings, adhesives, and biomedical materials. Recent studies have highlighted its potential in developing sustainable polyurethane materials that align with green chemistry principles.
The compound's reactivity also extends to its utility in synthesizing heterocyclic compounds. By participating in cycloaddition reactions with various cyclic nucleophiles, Butyl isocyanatoacetate can be transformed into complex nitrogen-containing heterocycles. These heterocycles are of immense interest in medicinal chemistry due to their biological activity. For example, derivatives of this compound have been investigated for their antimicrobial and anticancer properties.
Advances in computational chemistry have further enhanced the understanding of Butyl isocyanatoacetate's reactivity. Molecular modeling studies have provided insights into the transition states of its key reactions, enabling chemists to design more efficient synthetic routes. Additionally, spectroscopic techniques such as NMR and mass spectrometry have been instrumental in characterizing the intermediates and products formed during its transformations.
The pharmaceutical industry has also benefited from the use of Butyl isocyanatoacetate in drug discovery programs. Its incorporation into lead structures has led to the identification of novel compounds with improved pharmacokinetic profiles. Furthermore, its role as a crosslinking agent in prodrug formulations has been explored, offering a strategy to enhance drug delivery systems.
In conclusion, Butyl isocyanatoacetate (CAS no. 17046-22-9) stands as a cornerstone intermediate in modern chemical synthesis. Its unique structural features and reactivity make it indispensable for constructing complex organic molecules across various domains, including pharmaceuticals and materials science. As research continues to uncover new applications for this versatile compound, its significance in advancing chemical innovation is undeniable.
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